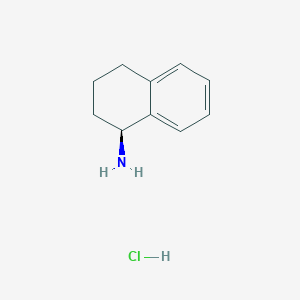

(S)-1,2,3,4-Tetrahydro-1-naphthylamine Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base, such as an amine . They are commonly used in medications due to their improved water solubility and absorption into the bloodstream .

Chemical Reactions Analysis

The chemical reactions involving hydrochlorides typically involve the exchange of ions. For example, sodium chloride can react with sodium bisulfate to produce hydrochloric acid .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined through various experimental methods .Applications De Recherche Scientifique

Synthesis of Monoamine Oxidase Inhibitor Intermediate

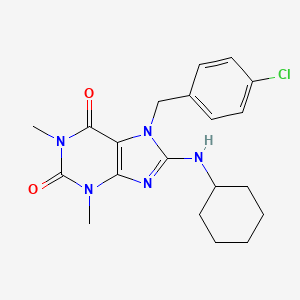

(S)-1,2,3,4-Tetrahydro-1-naphthylamine Hydrochloride is an important intermediate for monoamine oxidase (MAO) inhibitors. A method for its synthesis has been established, using cheap and readily available raw materials, easy operations, and yielding high-quality products. This synthesis involves acylation, reduction, cyclization, condensation, reduction, and salification, providing a yield of 43.6% (Yu, 2013).

Spasmolytic Agents

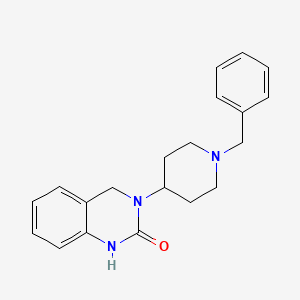

Derivatives of 1,2,3,4-Tetrahydro-2-naphthylamine, synthesized from 1,2,3,4-tetrahydro-2-naphthylamines, have shown significant spasmolytic effects. Some of these compounds demonstrated a nerve-selective effect on the colon in anesthetized dogs and were found to be as active or more active than the reference drug mebeverine (Kanao et al., 1982).

Hydrodenitrogenation Studies

Research on the hydrodenitrogenation of 1-naphthylamine over a sulfided NiMo/Al2O3 catalyst revealed that 1-naphthylamine reacts through hydrogenation to 1,2,3,4-tetrahydro-1-naphthylamine. This forms part of a complex reaction mechanism involving hydrogenation, dehydrogenation, and NH3 elimination processes (Zhao, Czyzniewska, & Prins, 2003).

Enantioselective Hydrogenation

(S)-1,2,3,4-Tetrahydro-1-naphthylamine derived phosphine-aminophosphine ligand was used in the Ir-catalyzed asymmetric hydrogenation of various 3-aryl-2H-1,4-benzoxazines. This process achieved good enantioselectivities (up to 95% ee) and high catalytic activity (Hu, Wang, Zheng, & Hu, 2012).

Preparation of Ruthenium Catalysts

The compound plays a role in the synthesis of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts. This process involves a series of reactions starting from 1-naphthylamine, leading to the creation of various pincer complexes important for ketone reduction (Facchetti et al., 2016).

Electropolymerization Studies

The electropolymerization of 1-naphthylamine, which is closely related to this compound, has been studied in the context of producing polymer films. This study provides insights into the potential uses of such compounds in polymer science (Huang, Li, Lin, & Yu, 1995).

Nanotechnology Applications

A study reported the template-free synthesis of poly (1-naphthylamine) (PNA), a derivative of this compound. This research is significant for understanding the nanostructured morphology of polymers synthesized without a template, which has implications for nanotechnology applications (Riaz, Ahmad, & Ashraf, 2007).

Adsorption Studies

The compound's relevance extends to adsorption studies, particularly in understanding the adsorption characteristics of hydroxyl- and amino-substituted aromatics to carbon nanotubes. Such studies are crucial for environmental science and technology (Chen, Duan, Wang, & Zhu, 2008).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(1S)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c11-10-7-3-5-8-4-1-2-6-9(8)10;/h1-2,4,6,10H,3,5,7,11H2;1H/t10-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DETWFIUAXSWCIK-PPHPATTJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=CC=CC=C2C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,2-Difluoroethyl)-4-(difluoromethyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2534935.png)

![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2534936.png)

![N-([2,3'-bifuran]-5-ylmethyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2534937.png)

![N-[(4-oxo-3H-phthalazin-1-yl)methyl]naphthalene-2-carboxamide](/img/structure/B2534938.png)

![1,3-Dimethyl-6,7-dihydro-5H-pyrazolo[3,4-b]pyridin-4-one](/img/structure/B2534945.png)

![N-(5-methylisoxazol-3-yl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2534947.png)

![(Z)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2534949.png)

![2-{[1-ethyl-3-methyl-7-oxo-6-(2-thienylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N~1~-phenylacetamide](/img/structure/B2534950.png)